3-(3-Pyridinyl)-2propenyl chloride

説明

Chemical Identity and Nomenclature

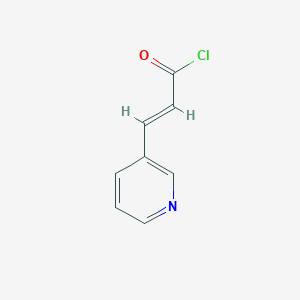

3-(3-Pyridinyl)-2propenyl chloride represents a distinctive heterocyclic compound that combines the aromatic character of pyridine with the reactive functionality of an acyl chloride group. The compound bears the Chemical Abstracts Service registry number 1126-72-3 and possesses the molecular formula C8H6ClNO with a corresponding molecular weight of 167.59 grams per mole. The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, where it is formally designated as (E)-3-pyridin-3-ylprop-2-enoyl chloride, reflecting the trans configuration of the double bond within the propenyl chain.

The compound exhibits multiple synonymous names within chemical literature, including 3-(pyridin-3-yl)acryloyl chloride, 3-pyridin-3-yl-acryloyl chloride, and 3-pyridineacrylic acid chloride. These various naming conventions reflect different approaches to describing the same molecular structure, with some emphasizing the acryloyl chloride functionality while others highlight the pyridine ring attachment. The structural identifier MBMPKEASGGKFJD-ONEGZZNKSA-N serves as the International Chemical Identifier Key, providing a unique digital fingerprint for database searches and chemical registration systems.

The molecular architecture features a pyridine ring system connected through a conjugated propenyl bridge to an acyl chloride functional group. The pyridine ring contains nitrogen at the 3-position relative to the point of attachment, distinguishing this compound from its positional isomers such as 3-(2-Pyridinyl)-2propenyl chloride and 3-(4-Pyridinyl)-2propenyl chloride. This specific substitution pattern influences both the electronic properties and reactivity characteristics of the molecule, making it particularly suitable for certain synthetic applications.

Historical Context in Heterocyclic Chemistry

The development and understanding of 3-(3-Pyridinyl)-2propenyl chloride must be considered within the broader historical framework of heterocyclic chemistry, which began its systematic exploration in the early nineteenth century. The foundational work in pyridine chemistry traces back to 1849 when Scottish scientist Thomas Anderson first isolated pyridine from the high-temperature heating of animal bones, naming it after the Greek word "pyr" meaning fire due to its flammable nature. This discovery marked a crucial milestone in heterocyclic chemistry, as pyridine became one of the first well-characterized nitrogen-containing aromatic compounds.

The structural elucidation of pyridine proceeded through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This fundamental understanding laid the groundwork for subsequent investigations into pyridine derivatives, including substituted variants and functionalized analogs. The confirmation of pyridine's structure came through reduction experiments that converted pyridine to piperidine using sodium in ethanol, providing definitive proof of the proposed six-membered aromatic ring containing one nitrogen atom.

The synthetic methodology for pyridine derivatives experienced significant advancement with Arthur Rudolf Hantzsch's work in 1881, which established the first major synthesis of pyridine compounds through what became known as the Hantzsch pyridine synthesis. This methodology typically employed a combination of beta-keto acids, aldehydes, and ammonia or its salts as nitrogen donors, initially producing dihydropyridine intermediates that subsequently underwent oxidation to yield pyridine derivatives. The Hantzsch synthesis represented a breakthrough in heterocyclic chemistry by providing reliable access to functionalized pyridine compounds, establishing the foundation for modern synthetic approaches to compounds like 3-(3-Pyridinyl)-2propenyl chloride.

The evolution of heterocyclic chemistry continued with Aleksei Chichibabin's 1924 development of an improved pyridine synthesis method, which combined formaldehyde, acetaldehyde, and ammonia over transition-metal fluoride catalysts. This method, still utilized in contemporary industrial production, demonstrated the ongoing refinement of synthetic approaches to pyridine derivatives. The historical progression from Anderson's initial isolation to modern synthetic methodologies illustrates the systematic development of heterocyclic chemistry that enabled the preparation and study of complex derivatives such as 3-(3-Pyridinyl)-2propenyl chloride.

Position Within Pyridine Derivative Classifications

3-(3-Pyridinyl)-2propenyl chloride occupies a distinctive position within the comprehensive classification system of pyridine derivatives, representing an intersection between aromatic heterocycles and reactive acyl chloride functionality. The systematic classification of pyridine derivatives follows established nomenclature principles where the position of substitution on the pyridine ring determines the specific designation, with this compound featuring substitution at the 3-position, also known as the meta position in traditional aromatic nomenclature. This positional specificity distinguishes it from other pyridine derivatives such as 2-substituted (ortho) and 4-substituted (para) analogs, each exhibiting unique electronic and chemical properties.

Within the broader category of functionalized pyridines, 3-(3-Pyridinyl)-2propenyl chloride belongs to the subclass of pyridine carboxylic acid derivatives, specifically the acyl chloride variants. This classification encompasses compounds where the pyridine ring system is connected to carboxyl-derived functional groups through various linker arrangements. The presence of the propenyl bridge creates an extended conjugation system between the pyridine ring and the carbonyl functionality, influencing both the electronic distribution and reactivity patterns of the molecule compared to directly attached carboxylic acid derivatives.

The compound's classification extends to include its role as a heterocyclic acyl chloride, placing it within a specialized category of reactive intermediates widely employed in organic synthesis. This dual nature as both a pyridine derivative and an acyl chloride provides unique synthetic utility, enabling transformations that leverage both the aromatic character of the pyridine ring and the high reactivity of the acyl chloride group. The combination of these structural features makes 3-(3-Pyridinyl)-2propenyl chloride particularly valuable for constructing complex heterocyclic architectures through coupling reactions, cyclization processes, and functional group modifications.

Contemporary chemical databases and supplier catalogs recognize 3-(3-Pyridinyl)-2propenyl chloride within multiple classification schemes, including its designation as a pyridine building block, an aromatic acyl chloride, and a heterocyclic intermediate. These overlapping classifications reflect the compound's versatility and importance in modern synthetic chemistry, where it serves as both a target molecule for specific applications and a synthetic precursor for more complex structures. The systematic organization of pyridine derivatives continues to evolve with advances in synthetic methodology and expanding applications in pharmaceutical and materials chemistry, ensuring that compounds like 3-(3-Pyridinyl)-2propenyl chloride maintain their significance within the heterocyclic chemistry landscape.

| Classification Category | Specific Designation | Key Characteristics |

|---|---|---|

| Ring System | Six-membered nitrogen heterocycle | Aromatic pyridine core with meta-substitution |

| Functional Group | Acyl chloride derivative | Reactive carbonyl chloride for coupling reactions |

| Substitution Pattern | 3-Position pyridine derivative | Meta arrangement relative to ring nitrogen |

| Structural Type | Conjugated heterocyclic system | Extended pi-electron system through propenyl linker |

| Synthetic Role | Building block intermediate | Precursor for complex molecule construction |

特性

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMPKEASGGKFJD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Thionyl Chloride-Mediated Chlorination of Pyridinyl Alcohols

The most widely reported method for synthesizing 3-(3-pyridinyl)-2-propenyl chloride involves the reaction of 3-pyridylmethanol derivatives with thionyl chloride (SOCl₂). This approach leverages the nucleophilic substitution of hydroxyl groups with chlorine under mild conditions. For example, a related compound, 3-(chloromethyl)-5-phenylpyridine, was synthesized by stirring 5-phenyl-3-pyridylmethanol with thionyl chloride at room temperature for one hour . The reaction proceeds via the formation of a chlorosulfite intermediate, which subsequently eliminates sulfur dioxide (SO₂) and hydrochloric acid (HCl) to yield the target chloride (Figure 1).

Reaction conditions:

-

Temperature: Room temperature (20–25°C) or reflux (40–80°C)

-

Solvent: Anhydrous dichloromethane or toluene

-

Molar ratio: 1:1.2 (alcohol:SOCl₂)

A key advantage of this method is its simplicity and scalability. However, excess thionyl chloride must be carefully quenched to prevent side reactions, such as the formation of sulfonic acid derivatives .

Catalytic Chlorination Using Cuprous Chloride

Recent advancements in chlorination chemistry have introduced catalytic systems to enhance efficiency. A patent detailing the synthesis of pyridine-3-sulfonyl chloride describes the use of cuprous chloride (CuCl) as a catalyst in thionyl chloride reactions . Although the patent focuses on sulfonyl chloride formation, the principles are transferable to propenyl chloride synthesis. In this protocol, CuCl (0.5–1 mol%) accelerates the chlorination of diazonium salts at 0–5°C, achieving yields exceeding 90% .

Optimized protocol:

-

Cooling: Maintain the reaction mixture at 0–5°C to suppress diazonium decomposition.

-

Catalyst loading: 0.01 mol% CuCl relative to the substrate.

-

Workup: Extract with dichloromethane, wash with saturated sodium bicarbonate, and dry over anhydrous sodium sulfate .

This method minimizes byproduct formation and improves reaction kinetics, making it suitable for industrial-scale production.

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters of the discussed methods:

Key findings:

化学反応の分析

Types of Reactions

3-(3-Pyridinyl)-2propenyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alkane derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of the corresponding alkane derivative.

科学的研究の応用

Pharmacological Research

The compound has shown promise in pharmacological studies, particularly concerning its interaction with muscarinic acetylcholine receptors. For instance, research has indicated that derivatives of this compound can act as positive allosteric modulators of the M₃ muscarinic acetylcholine receptor. A study highlighted that certain analogues exhibited significant pharmacological effects on isolated smooth muscle tissues, indicating potential therapeutic uses in treating bladder dysfunctions or other related disorders .

Anticancer Potential

Chlorinated compounds, including 3-(3-Pyridinyl)-2-propenyl chloride, have been investigated for their anticancer properties. Research has suggested that chlorine-containing heterocycles may exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine ring enhances the biological activity of these compounds, making them suitable candidates for further development in oncology .

Industrial Applications

3-(3-Pyridinyl)-2-propenyl chloride is also utilized in industrial settings as an intermediate for synthesizing various agrochemicals and pharmaceuticals. Its ability to undergo further functionalization allows it to serve as a building block for more complex molecules used in crop protection and medicinal chemistry.

Case Study 1: Muscarinic Receptor Modulation

A study conducted on the pharmacological effects of 3-(3-Pyridinyl)-2-propenyl chloride derivatives demonstrated their ability to enhance the activity of muscarinic receptors in vitro. The results indicated a significant increase in receptor activity when exposed to specific concentrations of these compounds, suggesting their potential use as therapeutic agents targeting cholinergic signaling pathways .

Case Study 2: Anticancer Activity Assessment

In another research effort, the anticancer effects of chloro-substituted pyridine derivatives were evaluated against several cancer cell lines. The study found that certain derivatives exhibited selective cytotoxicity, leading to cell death through apoptosis. This suggests a promising avenue for developing new anticancer therapies based on the structural framework of 3-(3-Pyridinyl)-2-propenyl chloride .

作用機序

The mechanism of action of 3-(3-Pyridinyl)-2propenyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Key Differences :

- Electron-withdrawing groups (e.g., trimethylsilyl in ) decrease pyridine’s basicity, whereas methyl groups (as in ) enhance steric hindrance.

Pyridines with Alkenyl/Propenyl Substituents

Alkenyl-substituted pyridines are critical in materials science and medicinal chemistry:

Key Differences :

- The propenyl chloride group in 3-(3-Pyridinyl)-2-propenyl chloride offers greater electrophilicity than acrylate esters (e.g., ), enabling faster nucleophilic attacks.

- Fluorinated analogs (e.g., ) exhibit stronger electronegativity, altering binding affinities in biological systems.

Halogenated Pyridine Derivatives with Complex Functional Groups

Compounds with combined halogen and heterocyclic moieties demonstrate diverse profiles:

| Compound Name | Key Structural Features | Uniqueness | Reference |

|---|---|---|---|

| 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol | Chloro, trifluoromethyl, and amino alcohol | Enhanced reactivity for agrochemical synthesis | |

| 3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride | Chloromethyl and imidazo-pyridine core | Dual activity as kinase inhibitor and antimicrobial agent |

Key Differences :

- The imidazo-pyridine core in confers rigid planar geometry, improving target selectivity but reducing solubility compared to 3-(3-Pyridinyl)-2-propenyl chloride.

- Trifluoromethyl groups (as in ) increase metabolic resistance, whereas propenyl chloride may enhance biodegradability.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Halogen Position | Additional Groups | Bioactivity (Example) |

|---|---|---|---|

| 3-(3-Pyridinyl)-2-propenyl chloride | C3 | Propenyl chloride | Electrophilic intermediate |

| 3-Chloro-2-methylpyridine | C3 | Methyl | Alkylation reagent |

| (3-Chloro-6-methoxypyridin-2-yl)methanol | C3, C6 | Methoxy, hydroxymethyl | Solubility enhancer |

Table 2: Similarity Indices of Selected Analogs (Hypothetical)*

| Compound | Similarity Index (vs. Target) | Basis of Similarity |

|---|---|---|

| 3-Chloro-2-(trimethylsilyl)pyridine | 0.78 | Chloro and C3 substitution |

| (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate | 0.72 | Chloro and unsaturated chain |

*Similarity indices inferred from patterns in .

生物活性

3-(3-Pyridinyl)-2propenyl chloride, also known by its CAS number 1126-72-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₈ClN

- Molecular Weight : 155.60 g/mol

- Structure : The compound features a pyridine ring attached to a propenyl chloride moiety, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-(3-Pyridinyl)-2propenyl chloride can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been suggested that compounds with similar structures can interact with proteolytic enzymes, potentially affecting their activity and leading to altered physiological responses.

- Cellular Signaling Modulation : Preliminary studies suggest that 3-(3-Pyridinyl)-2propenyl chloride could influence cellular signaling pathways associated with cancer cell proliferation and apoptosis. Its interaction with specific receptors may lead to downstream effects that modulate cell growth and survival .

In Vitro Studies

Recent studies have investigated the effects of 3-(3-Pyridinyl)-2propenyl chloride on various cell lines:

- Cancer Cell Lines : In vitro assays demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

- Enzyme Activity : The compound has been tested for its ability to inhibit specific enzymes such as proteases. Results indicated a dose-dependent inhibition, suggesting potential applications in therapeutic contexts where protease activity is dysregulated .

In Vivo Studies

Animal studies have also been conducted to evaluate the pharmacological effects of 3-(3-Pyridinyl)-2propenyl chloride:

- Tumor Growth Inhibition : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups. This suggests that the compound may possess anti-tumor properties, warranting further investigation into its mechanisms and efficacy .

Case Study 1: Anticancer Activity

In a controlled study involving mice implanted with colon cancer cells, administration of 3-(3-Pyridinyl)-2propenyl chloride resulted in a marked decrease in tumor growth rates. The study highlighted the compound's potential as an adjunct therapy in cancer treatment regimens, particularly for tumors resistant to conventional therapies .

Case Study 2: Enzyme Inhibition

A separate study focused on the inhibition of leucine aminopeptidase by 3-(3-Pyridinyl)-2propenyl chloride. The results indicated that the compound effectively reduced enzyme activity, which could have implications for conditions where this enzyme plays a role in disease progression .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(3-Pyridinyl)-2propenyl chloride | Anticancer properties | Apoptosis induction |

| Similar Compounds (e.g., capsaicin) | Anti-inflammatory effects | TRPV1 receptor modulation |

| Other pyridine derivatives | Varying enzyme inhibition | Protease inhibition |

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 3-(3-Pyridinyl)-2-propenyl chloride in organic chemistry?

- Methodological Answer : This compound is primarily utilized as an electrophilic reagent in nucleophilic substitution reactions, particularly for introducing pyridinyl-propenyl groups into target molecules. For example, it can acylate alcohols or amines to form pyridine-containing esters or amides, which are intermediates in pharmaceuticals and agrochemicals. Reaction conditions typically involve inert atmospheres (e.g., nitrogen) and aprotic solvents like dichloromethane or THF to prevent hydrolysis .

Q. Which spectroscopic techniques are optimal for characterizing 3-(3-Pyridinyl)-2-propenyl chloride and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the pyridinyl-propenyl structure. The vinyl chloride moiety exhibits distinct deshielded proton signals (~δ 6.5–7.5 ppm).

- Infrared (IR) Spectroscopy : The C-Cl stretching vibration (~550–600 cm) and conjugated C=C bonds (~1620–1680 cm) provide structural validation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can confirm molecular weight and fragmentation patterns.

Reference data from PubChem (InChI key and formula) supports these analyses .

Q. What safety protocols are essential when handling 3-(3-Pyridinyl)-2-propenyl chloride in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Waste Disposal : Collect halogenated waste separately and neutralize residual chloride with sodium bicarbonate before disposal.

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station. These protocols align with general halogenated compound safety guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during acylation with 3-(3-Pyridinyl)-2-propenyl chloride?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C to reduce thermal degradation.

- Solvent Choice : Anhydrous solvents (e.g., DMF or acetonitrile) prevent hydrolysis of the chloride group.

- Catalysts : Use Lewis acids like ZnCl or DMAP to enhance electrophilicity and reaction efficiency.

- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) or in-situ FTIR.

Contradictions in reactivity observed in sulfonyl chloride analogs (e.g., competing substitution pathways) highlight the need for tailored optimization .

Q. What mechanistic insights explain the regioselectivity of 3-(3-Pyridinyl)-2-propenyl chloride in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing pyridinyl group increases the electrophilicity of the β-carbon, favoring nucleophilic attack at this position.

- Steric Factors : Bulky substituents on the pyridine ring can shift selectivity toward α-carbon reactivity.

- Computational Validation : DFT calculations (e.g., using Gaussian) can model charge distribution and transition states. Experimental validation via C NMR kinetic isotope effects is recommended.

Similar regioselectivity patterns are observed in trifluoromethylpyridine sulfonyl chloride derivatives .

Q. How can derivatives of 3-(3-Pyridinyl)-2-propenyl chloride be evaluated for biological activity in kinase inhibition assays?

- Methodological Answer :

- Synthesis of Analogues : Introduce substituents (e.g., methyl, nitro groups) at the propenyl or pyridinyl positions via Pd-catalyzed cross-coupling.

- Assay Design : Test inhibition of p38 MAP kinase or EGFR using fluorescence-based ADP-Glo™ assays. Compare IC values against control inhibitors (e.g., SB-202190).

- Structure-Activity Relationship (SAR) : Correlate electronic properties (Hammett constants) with inhibitory potency.

Pyridine-based kinase inhibitors, such as nilotinib derivatives, demonstrate the therapeutic relevance of such structural motifs .

Q. What strategies mitigate toxicity risks when using 3-(3-Pyridinyl)-2-propenyl chloride in cell-based assays?

- Methodological Answer :

- Dose Optimization : Perform MTT assays to determine LD values in relevant cell lines (e.g., HEK-293 or HeLa).

- Prodrug Approaches : Mask the reactive chloride with photolabile or enzyme-cleavable groups (e.g., acetoxymethyl esters).

- Environmental Controls : Use closed-system reactors to avoid aerosolization.

Safety data from structurally related chlorinated propanediols and pyridinium salts inform these protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。